(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone (3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
Brand Name: Vulcanchem
CAS No.: 2034321-21-4
VCID: VC4216137
InChI: InChI=1S/C18H21N3O2S/c22-17(18(6-1-2-7-18)15-4-3-11-24-15)21-10-5-14(13-21)23-16-12-19-8-9-20-16/h3-4,8-9,11-12,14H,1-2,5-7,10,13H2
SMILES: C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(C3)OC4=NC=CN=C4
Molecular Formula: C18H21N3O2S
Molecular Weight: 343.45

(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

CAS No.: 2034321-21-4

Cat. No.: VC4216137

Molecular Formula: C18H21N3O2S

Molecular Weight: 343.45

* For research use only. Not for human or veterinary use.

(3-(Pyrazin-2-yloxy)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone - 2034321-21-4

Specification

CAS No. 2034321-21-4
Molecular Formula C18H21N3O2S
Molecular Weight 343.45
IUPAC Name (3-pyrazin-2-yloxypyrrolidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone
Standard InChI InChI=1S/C18H21N3O2S/c22-17(18(6-1-2-7-18)15-4-3-11-24-15)21-10-5-14(13-21)23-16-12-19-8-9-20-16/h3-4,8-9,11-12,14H,1-2,5-7,10,13H2
Standard InChI Key TVJVJVFJMPKGDA-UHFFFAOYSA-N
SMILES C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(C3)OC4=NC=CN=C4

Introduction

Synthesis Approaches

The synthesis of such complex molecules typically involves multiple steps, including the formation of the pyrazine, pyrrolidine, and thiophene components, followed by their assembly into the final compound. Common methods might include:

  • Nucleophilic Substitution: For forming the ether linkage between the pyrazine and pyrrolidine rings.

  • Friedel-Crafts Acylation: For introducing the thiophene moiety.

Potential Biological Activity

Compounds with similar structural features have shown promise in various biological activities, including:

  • Antimicrobial Activity: Thiophene derivatives have been explored for their antimicrobial properties.

  • Neuroactive Properties: Pyrazine derivatives have been studied for neuroactive effects.

  • Anticancer Activity: Thiophene and pyrazine derivatives have been investigated for anticancer potential.

Characterization Techniques

Characterization of this compound would involve spectroscopic methods such as:

  • Nuclear Magnetic Resonance (NMR): For determining the molecular structure.

  • Infrared Spectroscopy (IR): For identifying functional groups.

  • Mass Spectrometry (MS): For confirming the molecular weight.

Data Table: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-MethylpyridineMethyl group on pyridine ringAntimicrobial
6-(Dimethylamino)pyrazineDimethylamino-substituted pyrazineNeuroactive
Thiophene DerivativesVarious substituents on thiopheneAnticancer

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